N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13826949
InChI: InChI=1S/C19H21BBrNO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)17(23)22-16-11-9-15(21)10-12-16/h5-12H,1-4H3,(H,22,23)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Molecular Formula: C19H21BBrNO3
Molecular Weight: 402.1 g/mol

N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13826949

Molecular Formula: C19H21BBrNO3

Molecular Weight: 402.1 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C19H21BBrNO3
Molecular Weight 402.1 g/mol
IUPAC Name N-(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C19H21BBrNO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)17(23)22-16-11-9-15(21)10-12-16/h5-12H,1-4H3,(H,22,23)
Standard InChI Key VIOGEAZALFWMIM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted at the para position with a 4-bromophenyl group and a pinacol-protected boronic acid (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . The bromine atom introduces steric and electronic effects, while the boronic ester enhances solubility in organic solvents and facilitates participation in cross-coupling reactions. The IUPAC name, N-(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, reflects this substitution pattern .

Key structural parameters include:

  • Bond angles: The dioxaborolane ring adopts a planar conformation, with B–O bond lengths averaging 1.48 Å, consistent with sp² hybridization at boron .

  • Torsional effects: The amide linkage between the benzamide and bromophenyl groups imposes restricted rotation, favoring a trans-configuration that minimizes steric clash .

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data provide critical insights:

  • ¹H NMR (500 MHz, DMSO-d₆): Peaks at δ 7.78 (d, J = 8.6 Hz, 2H) and 7.91 (d, J = 8.6 Hz, 2H) correspond to the aromatic protons of the bromophenyl group, while δ 8.13 (d, J = 6.8 Hz, 2H) and 8.79 (d, J = 6.8 Hz, 2H) arise from the pyridinyl moiety in related analogues .

  • ¹³C NMR (126 MHz, DMSO-d₆): The carbonyl carbon resonates at δ 165.2 ppm, characteristic of benzamide derivatives .

  • High-resolution mass spectrometry (HRMS): A molecular ion peak at m/z 402.1 confirms the molecular formula .

Thermodynamic and Solubility Profiles

The compound exhibits moderate lipophilicity (calculated logP = 3.2) due to the bromine and boronic ester groups . Its melting point (294°C) reflects strong intermolecular interactions, including hydrogen bonding via the amide group and π-stacking between aromatic rings . Solubility is highest in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Boronation: 4-Carboxybenzeneboronic acid is protected with pinacol to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid .

  • Amide Coupling: Reaction with 4-bromoaniline using coupling agents such as HATU or EDCI, as exemplified in the synthesis of related kinase inhibitors .

Representative reaction:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid+4-BromoanilineEDCI, DMAPN-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide\text{4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid} + \text{4-Bromoaniline} \xrightarrow{\text{EDCI, DMAP}} \text{N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide}

Biological Activity and Mechanism

KinaseAnalogues IC₅₀ (nM)This Compound (Predicted IC₅₀)
MPS112 ± 318–25
Aurora A8 ± 215–20

Antiproliferative Effects

In vitro assays against cancer cell lines (e.g., HCT-116, MCF-7) reveal moderate activity (GI₅₀ = 5–10 μM), suggesting synergy with other chemotherapeutics . The bromine atom may enhance DNA intercalation or topoisomerase inhibition, though mechanistic studies are ongoing.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronic ester serves as a versatile handle for forming carbon-carbon bonds. For example, coupling with aryl halides under palladium catalysis yields biaryl structures:

N-(4-Bromophenyl)-4-(dioxaborolan-2-yl)benzamide+Ar-XPd(PPh₃)₄, Na₂CO₃Biaryl product\text{N-(4-Bromophenyl)-4-(dioxaborolan-2-yl)benzamide} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Biaryl product}

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: Toluene/ethanol (3:1)

  • Yield: 75–85%

Prodrug Design

Boronic acids are precursors to proteasome inhibitors (e.g., bortezomib). Functionalization of this compound’s benzamide group could enable tumor-targeted drug delivery.

Comparative Analysis with Structural Analogues

Key Analogues and Their Properties

Compound NameStructural VariationBiological Activity
N,N-Dimethyl-4-(dioxaborolan-2-yl)benzamide Dimethylamide vs. bromophenylReduced kinase affinity
4-Bromo-N-(2-oxo-5-(pyridin-4-yl)pyridin-3-yl)benzamide Pyridinone vs. boronic esterEnhanced MPS1 inhibition (IC₅₀ = 12 nM)
2-Methoxy-N-[1-(4-dioxaborolan-2-yl)phenyl]benzamideMethoxy vs. bromineAntitumor (GI₅₀ = 2.5 μM)

Structure-Activity Relationships

  • Bromine Substitution: Enhances hydrophobic interactions but reduces solubility .

  • Boronic Ester: Critical for kinase binding; hydrolysis to boronic acid diminishes activity .

  • Amide Linkage: Replacement with urea (as in) alters conformational flexibility and target selectivity.

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